3-Chloro-4-(4-methoxyphenoxy)aniline
Description
3-Chloro-4-(4-methoxyphenoxy)aniline is an aromatic amine derivative featuring a chloro substituent at the 3-position, a 4-methoxyphenoxy group at the 4-position, and a primary amine functional group. These compounds are frequently employed as intermediates in pharmaceuticals, such as kinase inhibitors (e.g., Lapatinib) and antimalarial agents, due to their ability to modulate biological targets through electronic and steric effects .
Properties
IUPAC Name |
3-chloro-4-(4-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEVZDKXGIAABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nucleophilic Substitution: One common method for synthesizing 3-Chloro-4-(4-methoxyphenoxy)aniline involves the nucleophilic substitution of 3-chloroaniline with 4-methoxyphenol. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it a better nucleophile. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
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Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of 3-chloroaniline with 4-methoxyphenylboronic acid. This Suzuki-Miyaura coupling reaction is performed in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent like ethanol or toluene .
Industrial Production Methods:
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: 3-Chloro-4-(4-methoxyphenoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
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Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used .
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Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
Chemistry:
3-Chloro-4-(4-methoxyphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and polymers .
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties .
Medicine:
The compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating infections and other diseases .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methoxyphenoxy)aniline depends on its specific application. In antimicrobial studies, it is believed to exert its effects by disrupting the cell membrane of microorganisms, leading to cell death . The compound may also interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the aniline ring critically influence solubility, polarity, and stability:
- Methoxyphenoxy vs. However, both derivatives exhibit low water solubility, necessitating organic solvents like DMSO for dissolution .
- Benzyloxy vs. Phenoxy: The 3-fluorobenzyloxy group introduces steric bulk and lipophilicity, further reducing water solubility compared to phenoxy analogs .
Antimalarial Activity
- 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibits antiplasmodial activity with an ED₅₀ of 3.61 mg/kg against Plasmodium falciparum. Hybridization with sarcosine reduces potency (ED₅₀ = 6.49 mg/kg), likely due to solubility limitations .
- Mechanism: Binds to P. falciparum enoyl acyl carrier protein reductase (PfENR), disrupting fatty acid biosynthesis .
Anticancer and Kinase Inhibition
- 3-Chloro-4-(3-fluorobenzyloxy)aniline : A key intermediate in Lapatinib synthesis, a dual EGFR/HER2 inhibitor. The fluorobenzyloxy group enhances target binding affinity .
- Quinazoline Derivatives: 4-Arylaminoquinazolines incorporating chloro-aniline moieties show antiproliferative effects in cancer models .
Stability and Pharmacokinetics
- Half-Life: Unknown for most analogs, complicating hybrid drug development .
- Metabolic Fate : Chlorophenyl aniline metabolites (e.g., 3-chloro-4-(trifluoroethoxy)aniline) exhibit low absorption (<1% of dose) in rats, suggesting poor bioavailability .
Key Research Findings and Data Tables
Comparative Bioactivity Data
Physicochemical Properties
| Property | 3-Chloro-4-(4-chlorophenoxy)aniline | 3-Chloro-4-(3-fluorobenzyloxy)aniline |
|---|---|---|
| Molecular Weight (g/mol) | 264.69 | 251.68 |
| LogP (Predicted) | 3.8–4.2 | 4.5 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Topological Polar Surface Area (Ų) | 30.5 | 30.5 |
Biological Activity
3-Chloro-4-(4-methoxyphenoxy)aniline is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the molecular formula C15H15ClNO3 and a molecular weight of 289.74 g/mol. Its structure features a chloro group at the 3-position of the aniline ring and a methoxyphenoxy group at the 4-position, which contributes to its unique chemical properties.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been suggested that this compound may inhibit chitin synthesis in fungi, making it effective as an antifungal agent. In vitro studies have shown its potential to combat various fungal pathogens, showcasing its utility in agricultural applications as a fungicide.
2. Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may interact with specific proteins involved in cancer pathways, potentially leading to therapeutic effects. For instance, a study evaluated its antiproliferative activity against several cancer cell lines, yielding promising results.
| Cell Line | IC50 (µM) |
|---|---|
| L1210 | 0.04 |
| CEM | 0.16 |
| HeLa | 0.12 |
These findings indicate that structural modifications can enhance the compound's efficacy against cancer cells, with IC50 values reflecting its potency.
3. Enzyme Interaction
The interactions of this compound with various enzymes suggest possible roles in metabolic pathways. The compound may act as an inhibitor or activator of specific enzymes, contributing to its biological effects.
Case Studies
Case Study 1: Antiplasmodial Activity
A related compound, artesunate-3-Chloro-4-(4-chlorophenoxy)aniline (ATSA), has been studied for its antimalarial activity against Plasmodium falciparum and Plasmodium vivax. The inhibitory concentration (IC50) values were found to be:
| Strain | IC50 (ng/ml) | Selective Index |
|---|---|---|
| 3D7 | 11.47 ± 1.3 | 2180.91 |
| W2 | 1.45 ± 0.26 | >71 |
These results highlight the potential of similar compounds in treating malaria, indicating a need for further exploration of their mechanisms.
The biological activity of this compound can be attributed to its ability to modulate cellular processes:
- Inhibition of Chitin Synthesis: This mechanism underpins its antifungal activity.
- Protein Interaction: The compound's structure allows it to bind to proteins involved in cancer pathways, potentially altering their function.
- Enzyme Modulation: By interacting with enzymes, it may influence metabolic pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
